2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121515-16-8
VCID: VC11669530
InChI: InChI=1S/C13H19BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-11(15)16-7-10(9)18-8-17-5/h6-7H,8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OCOC)F
Molecular Formula: C13H19BFNO4
Molecular Weight: 283.11 g/mol

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester

CAS No.: 2121515-16-8

Cat. No.: VC11669530

Molecular Formula: C13H19BFNO4

Molecular Weight: 283.11 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester - 2121515-16-8

Specification

CAS No. 2121515-16-8
Molecular Formula C13H19BFNO4
Molecular Weight 283.11 g/mol
IUPAC Name 2-fluoro-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H19BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-11(15)16-7-10(9)18-8-17-5/h6-7H,8H2,1-5H3
Standard InChI Key LXUGPRMZTOWFQL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OCOC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OCOC)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core substituted at the 2-position with fluorine and at the 5-position with a methoxymethoxy group (-OCH₂OCH₃). The boronic acid moiety is protected as a pinacol ester, forming a stable 1,3,2-dioxaborolane ring. This configuration enhances stability and solubility in organic solvents, critical for synthetic applications.

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS No.2121515-16-8
Molecular FormulaC₁₃H₁₉BFNO₄
Molecular Weight283.11 g/mol
IUPAC Name2-fluoro-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OCOC)F
Boiling/Melting PointsNot reported-

The absence of reported boiling/melting points underscores the need for further experimental characterization.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound’s boronic ester group enables cross-coupling with aryl halides, forming biaryl structures essential in agrochemicals and pharmaceuticals. For example, coupling with 4-bromoaniline could yield fluorinated bipyridines with potential antimicrobial activity.

Stability in Reaction Media

Compared to unprotected boronic acids, the pinacol ester offers enhanced stability against protodeboronation, allowing use in aqueous or protic solvents . This stability is critical for multistep syntheses requiring harsh conditions.

Pharmaceutical and Medicinal Chemistry

Drug Candidate Intermediate

Though direct biological data are sparse, fluoropyridine boronic esters are pivotal in kinase inhibitor development. For instance, similar compounds inhibit tyrosine kinases involved in cancer pathways . The fluorine atom may enhance metabolic stability and binding affinity to target proteins.

ParameterRecommendationSource
Storage Temperature2–8°C
Shipping ConditionsRoom temperature
Personal Protective Equipment (PPE)Gloves, goggles, lab coat

Comparative Analysis with Analogous Boronic Esters

Structural Analog: 2-Methoxy-5-pyridineboronic Acid Pinacol Ester

This analog (CAS 445264-61-9) lacks the fluorine and methoxymethoxy groups, resulting in a simpler structure (C₁₂H₁₈BNO₃, MW 235.09) . Key differences:

  • Reactivity: The fluorine in the target compound increases electrophilicity, enhancing coupling efficiency.

  • Applications: The methoxy analog is used in fluorescent probes, while the fluorinated variant is prioritized for drug synthesis .

Future Research Directions

  • Synthetic Optimization: Develop scalable, regioselective methods for large-scale production.

  • Biological Screening: Evaluate kinase inhibition, antimicrobial, or antiviral activity in vitro.

  • Safety Profiling: Assess chronic toxicity and environmental impact.

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